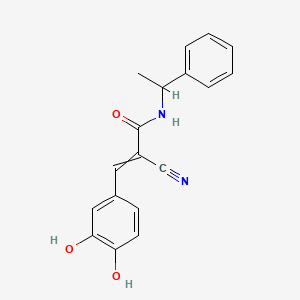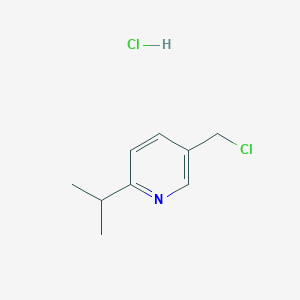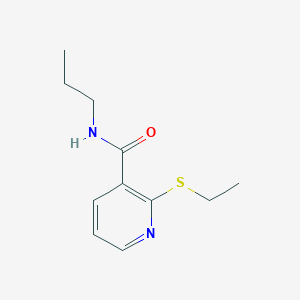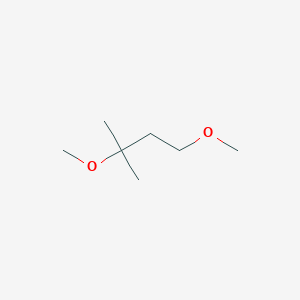
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure that includes both cyano and dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable cyanoacetamide derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide: Lacks the N-(1-phenylethyl) group.
3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide: Lacks the cyano group.
Uniqueness
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of both the cyano and dihydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. The N-(1-phenylethyl) group further enhances its structural complexity and potential interactions with biological targets.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)


![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)

![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)

![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
